3-(2,3-Difluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
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Overview
Description
3-(2,3-Difluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a synthetic organic compound that features a difluorohydroxyphenyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Difluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorophenol and 2-methylpropan-2-yl chloroformate.
Formation of Intermediate: The 2,3-difluorophenol undergoes a reaction with 2-methylpropan-2-yl chloroformate in the presence of a base (e.g., triethylamine) to form an intermediate.
Coupling Reaction: The intermediate is then coupled with an appropriate amino acid derivative under suitable conditions (e.g., using a coupling reagent like EDCI) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural features.
Protein Binding: Potential to bind to specific proteins and alter their function.
Medicine
Drug Development: Could be explored as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of diseases due to its biological activity.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2,3-Difluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or proteins, leading to changes in their activity or function. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Difluoro-4-hydroxyphenyl)propanoic acid: Lacks the carbamate group.
2-(2,3-Difluoro-4-hydroxyphenyl)acetic acid: Has a different carbon chain length.
3-(2,3-Difluoro-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid: Contains a methoxy group instead of a hydroxy group.
Uniqueness
The presence of both difluorohydroxyphenyl and carbamate groups in 3-(2,3-Difluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid makes it unique. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2,3-difluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO5/c1-14(2,3)22-13(21)17-8(12(19)20)6-7-4-5-9(18)11(16)10(7)15/h4-5,8,18H,6H2,1-3H3,(H,17,21)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIWKONTLIVVTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C(=C(C=C1)O)F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C(=C(C=C1)O)F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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